Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone
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Overview
Description
Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is characterized by the presence of a 3-bromo-5-fluoro-4-methoxyphenyl group attached to an azetidine ring via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Phenyl Group: The 3-bromo-5-fluoro-4-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the phenyl group with a halogenated azetidine precursor.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Azetidine-1-yl(3-chloro-5-fluoro-4-methoxyphenyl)methanone
- Azetidine-1-yl(3-bromo-5-chloro-4-methoxyphenyl)methanone
- Azetidine-1-yl(3-bromo-5-fluoro-4-ethoxyphenyl)methanone
Uniqueness
Azetidin-1-yl(3-bromo-5-fluoro-4-methoxyphenyl)methanone is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-5-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c1-16-10-8(12)5-7(6-9(10)13)11(15)14-3-2-4-14/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOBDWQZFBPNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)N2CCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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